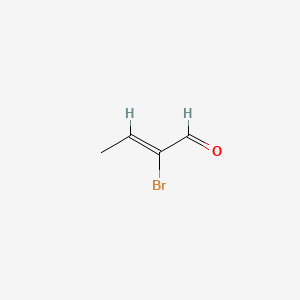
3-fluoropent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropent-4-enoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of a fluorine atom attached to a pent-4-enoic acid moiety. This compound has garnered significant attention in various scientific fields due to its potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoropent-4-enoic acid typically involves the fluorination of pent-4-enoic acid derivatives. One common method includes the use of Selectfluor as a fluorinating agent. For instance, to a solution of 5-(trimethylsilyl)pent-3-enoic acid in acetonitrile, Selectfluor is added to introduce the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-fluoropentanoic acid.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: 3-Fluoropentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoropent-4-enoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoropent-4-enoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also influence metabolic pathways by altering the stability and reactivity of intermediates.
Comparison with Similar Compounds
3-Fluoropentanoic acid: Lacks the double bond present in 3-fluoropent-4-enoic acid.
Pent-4-enoic acid: Does not contain the fluorine atom.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a double bond. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1012313-99-3 |
|---|---|
Molecular Formula |
C5H7FO2 |
Molecular Weight |
118.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



